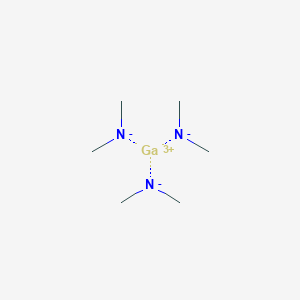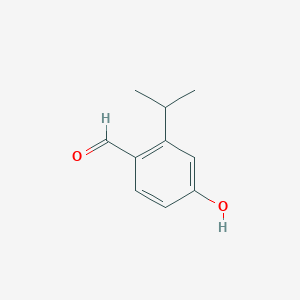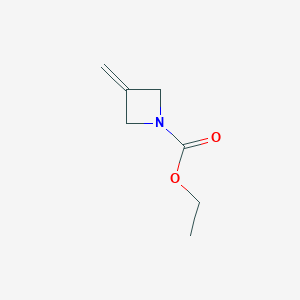
Gallium;dimethylazanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium is a group IIIA metal, atomic number 31 in the periodic table of elements . It is present at a concentration of 5–15 mg/kg in the earth’s crust and is obtained as a byproduct from the extraction of aluminum and zinc ores . Gallium and its alloys have been regarded as one of the promising materials for flexible bioelectronics due to their liquid-like mechanical properties, excellent electrical property, and low toxicity .
Synthesis Analysis
The synthesis of gallium compounds often involves reactions of gallium tris(dimethylamide) with alcohols . The gallium electrowinning process is always accompanied by hydrogen evolution reaction that results in low current efficiency .Molecular Structure Analysis
The crystal structure of gallium is orthorhombic . Each atom is coordinated to seven neighbors, resulting into a highly anisotropic atomic environment .Chemical Reactions Analysis
The electrochemical behavior and electrodeposition of gallium have been studied in a non-aqueous electrolyte comprising of gallium (III) chloride and 1,2-dimethoxyethane (DME) .Physical And Chemical Properties Analysis
Gallium is silvery white and soft enough to be cut with a knife . It takes on a bluish tinge because of superficial oxidation . Unusual for its low melting point (about 30 °C [86 °F]), gallium also expands upon solidification and supercools readily, remaining a liquid at temperatures as low as 0 °C (32 °F) .Wissenschaftliche Forschungsanwendungen
Medicine
Gallium compounds have gained importance in the fields of medicine over the past two to three decades . Radioactive gallium and stable gallium nitrate are used as diagnostic and therapeutic agents in cancer and disorders of calcium and bone metabolism .
Cancer Therapeutics
Gallium compounds have applications in pharmacology, particularly in the treatment of cancer-related hypercalcemia, non-Hodgkin’s lymphoma, breast and bladder cancer . Gallium’s ability to mimic iron disrupts the metabolism of cancer cells, inhibiting their growth .
Antimicrobial Treatments
Gallium compounds have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial agents . This is particularly important given the rise of multidrug-resistant bacteria .
Electronics
The chemical properties of gallium compounds have led to their use in the electronics industry . For example, gallium arsenide is used in semiconductors .
Light Emitting Diodes (LEDs)
Gallium compounds are used in the production of light emitting diodes (LEDs) . LEDs are used in a variety of applications, from lighting to displays .
Cost Reduction in Commercial Applications
Gallium compounds are used commercially as a potential cost reducer . While the specifics of these applications are not detailed in the sources, it’s clear that the unique properties of gallium compounds make them valuable in a variety of industries .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
gallium;dimethylazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXBTFLOBMVHAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.[Ga+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18GaN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dimethylamino)gallane dimer | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)




